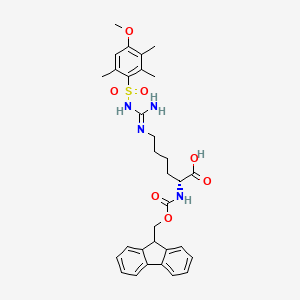
Fmoc-D-homoArg(Mtr)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-homoArg(Mtr)-OH is a modified amino acid derivative used primarily in peptide synthesis. The compound is characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The D-homoarginine (homoArg) component is a non-standard amino acid, and the Mtr group is a protecting group for the guanidino side chain of arginine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-homoArg(Mtr)-OH typically involves the following steps:
Protection of the amino group: The amino group of D-homoarginine is protected using the Fmoc group. This is usually achieved by reacting D-homoarginine with Fmoc-Cl in the presence of a base such as sodium carbonate.
Protection of the guanidino group: The guanidino group of D-homoarginine is protected using the Mtr group. This is typically done by reacting the intermediate with Mtr-Cl in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of D-homoarginine are reacted with Fmoc-Cl and Mtr-Cl under controlled conditions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-D-homoArg(Mtr)-OH undergoes several types of reactions, including:
Deprotection: Removal of the Fmoc and Mtr protecting groups under specific conditions.
Coupling reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using a solution of piperidine in dimethylformamide (DMF). The Mtr group can be removed using trifluoroacetic acid (TFA).
Coupling reactions: Peptide bond formation is usually achieved using coupling reagents such as HBTU or DIC in the presence of a base like DIPEA.
Major Products
The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-D-homoArg(Mtr)-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides with specific sequences. Its unique protecting groups allow for selective deprotection and coupling reactions.
Biology
In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.
Medicine
In medicinal chemistry, peptides containing this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and diagnostic agents.
Mecanismo De Acción
The mechanism of action of peptides containing Fmoc-D-homoArg(Mtr)-OH depends on the specific peptide sequence and its target. Generally, these peptides interact with specific molecular targets such as enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-D-Arg(Mtr)-OH: Similar to Fmoc-D-homoArg(Mtr)-OH but with a standard arginine residue.
Fmoc-D-homoLys(Boc)-OH: Contains a D-homolysine residue with a Boc protecting group for the side chain.
Uniqueness
This compound is unique due to the presence of the D-homoarginine residue, which provides distinct steric and electronic properties compared to standard arginine. This uniqueness allows for the design of peptides with specific structural and functional characteristics.
Propiedades
Fórmula molecular |
C32H38N4O7S |
|---|---|
Peso molecular |
622.7 g/mol |
Nombre IUPAC |
(2R)-6-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C32H38N4O7S/c1-19-17-28(42-4)20(2)21(3)29(19)44(40,41)36-31(33)34-16-10-9-15-27(30(37)38)35-32(39)43-18-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,17,26-27H,9-10,15-16,18H2,1-4H3,(H,35,39)(H,37,38)(H3,33,34,36)/t27-/m1/s1 |
Clave InChI |
MYPHFLRAJFYMDO-HHHXNRCGSA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
SMILES canónico |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Amino-2lambda6-thiaspiro[3.5]nonane-2,2-dione](/img/structure/B13151076.png)

![(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13151093.png)



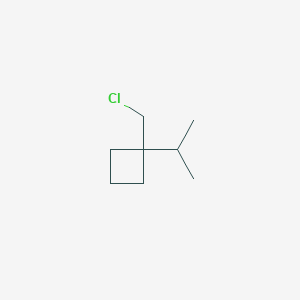


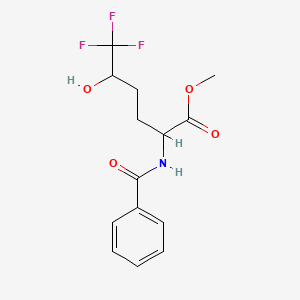
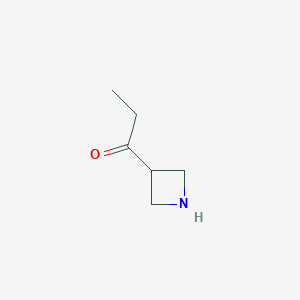
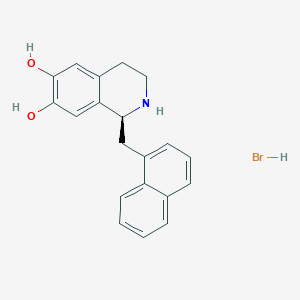

![D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-lysinamide](/img/structure/B13151129.png)
